methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactionsThe final step involves the esterification of beta-alanine with the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea: Shares the pyrrole and phenyl groups but differs in the overall structure and functional groups.
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N: Contains a pyrrole ring and phenyl group but has different substituents and functional groups.
Uniqueness
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is unique due to its combination of a thiazole ring, pyrrole ring, and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is a complex organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article delves into its biological activity, synthesizing relevant research findings and data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H14N4OS
- Molecular Weight : 355.4 g/mol
- IUPAC Name : Methyl 3-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoate
The structure includes a thiazole ring, a pyrrole ring, and a phenyl group, contributing to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrole and thiazole rings can engage in π–π interactions with aromatic residues in proteins, while the beta-alanine moiety can facilitate hydrogen bonding with amino acid side chains. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported a minimum inhibitory concentration (MIC) range of 7.8 to 62.5 µg/mL against various bacterial strains, with a prevailing MIC of 15.6 µg/mL. The minimum bactericidal concentration (MBC) varied from 15.6 to 125 µg/mL, indicating effective bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15.6 | 31.25 |
Escherichia coli | 31.25 | 62.5 |
Anticancer Activity
The compound has been investigated for its anticancer properties as well. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific pathways affected include those involving p53 and Bcl-2 proteins, which are crucial in regulating apoptosis .
Study on Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, this compound was shown to outperform several analogs in inhibiting bacterial growth. This highlights its potential as a lead compound for developing new antimicrobial agents .
Research on Anticancer Mechanisms
A recent investigation focused on the compound's effects on cancer cell lines revealed significant cytotoxicity at concentrations above 10 µM. The study demonstrated that treatment led to increased levels of reactive oxygen species (ROS), contributing to the apoptotic process in cancer cells .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoate |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14(22)9-10-19-17(23)16-15(13-7-3-2-4-8-13)20-18(25-16)21-11-5-6-12-21/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
InChI Key |
OGPFMWNVYUBSRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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